N,N-Diethylbenzenesulfonamide

Descripción general

Descripción

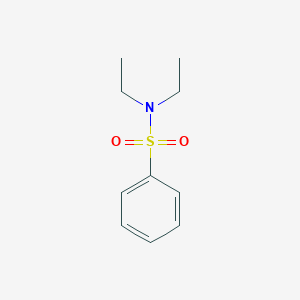

N,N-Diethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO2S. It belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with two ethyl groups attached to the nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+(C2H5)2NH→C6H5SO2N(C2H5)2+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.

Major Products Formed:

Oxidation: Formation of benzenesulfonic acid derivatives.

Reduction: Formation of N,N-diethylamine derivatives.

Substitution: Formation of nitro, sulfonyl, or halogenated benzenesulfonamide derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

Electrochemical Reactions

Recent studies have demonstrated the utility of DEBSA in electrochemical transformations, specifically in the context of methoxylation and dealkylation processes. A detailed investigation revealed that DEBSA can be effectively used as a model compound for controlled-current electrochemical reactions. The optimization of these reactions has led to greener synthesis methods, allowing for scaled-up production of dealkylated products with potential in situ applications .

Table 1: Electrochemical Parameters for DEBSA Transformations

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Monoalkylation | 3CN/MeOH (9:1), room temperature | 55 | Selective formation of monoethyl derivatives |

| Didealkylation | Controlled current, 8.0 F/mol | Varies | Formation of unsubstituted sulfonamide products |

| Methoxylation | MeOH-containing solvent mixtures | High | Potential for synthesizing reactive intermediates |

Biological Applications

Antimicrobial Activity

DEBSA has been evaluated for its antimicrobial properties, particularly against various strains of bacteria, including Staphylococcus aureus. Studies indicate that sulfonamide compounds like DEBSA exhibit synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant bacterial strains . This application is particularly relevant in the context of increasing antibiotic resistance.

Case Study: Synergistic Effects Against Staphylococcus aureus

- Objective : To assess the combined antimicrobial effects of DEBSA with sisomicin and mezlocillin.

- Findings : The combination showed synergistic activity against 62% of tested strains, indicating potential for clinical applications in treating infections caused by resistant bacteria .

Medicinal Chemistry

Inhibition of Enzymatic Activity

DEBSA has been explored as a scaffold for designing inhibitors targeting specific biological pathways. For instance, derivatives of DEBSA have shown promise as inhibitors of oxidative phosphorylation (OXPHOS), which is crucial in cancer metabolism. Structure-activity relationship (SAR) studies have identified analogues that demonstrate significant cytotoxicity against cancer cells .

Table 2: Summary of DEBSA Derivatives and Their Biological Activities

| Compound Name | Target Enzyme | IC50 (nM) | Activity Description |

|---|---|---|---|

| Benzene-1,4-disulfonamide | Complex I | <100 | Effective OXPHOS inhibitor |

| N,N-Diethylbenzenesulfonamide derivative A | PDI (Protein Disulfide Isomerase) | >100 | Inhibitory activity assessed |

Mecanismo De Acción

The mechanism of action of N,N-Diethylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. By inhibiting this pathway, the compound effectively hampers bacterial growth and replication.

Comparación Con Compuestos Similares

N,N-Dimethylbenzenesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

N,N-Diethyl-p-toluenesulfonamide: Similar structure with a methyl group on the benzene ring.

N,N-Diethyl-4-chlorobenzenesulfonamide: Similar structure with a chlorine atom on the benzene ring.

Uniqueness: N,N-Diethylbenzenesulfonamide is unique due to its specific ethyl substitutions on the nitrogen atom, which can influence its reactivity and interaction with biological targets

Actividad Biológica

N,N-Diethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities, particularly its antibacterial properties. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a diethyl-substituted benzene ring. Its chemical formula is . The compound's structure allows it to interact with biological targets effectively, contributing to its therapeutic potential.

Antibacterial Activity

Mechanism of Action:

this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. By competing with other substrates for binding to DNA gyrase, this compound disrupts bacterial growth and proliferation .

Research Findings:

- In vitro Studies: In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate its effectiveness against these pathogens .

- Molecular Docking Studies: Molecular docking simulations reveal that this compound has favorable binding affinities for DNA gyrase, suggesting potential modifications could enhance its efficacy against resistant strains .

ADMET Properties

The pharmacokinetic profile of this compound has been assessed through absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies. Key findings include:

- Absorption: The compound shows good oral bioavailability.

- Distribution: Predicted to distribute widely in body tissues.

- Metabolism: Undergoes metabolic transformations typical of sulfonamides.

- Excretion: Primarily eliminated via renal pathways.

- Toxicity: The maximum tolerated dose is estimated at 0.883 Log mg/Kg/day, indicating a favorable safety profile .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Sulfonamide | Antibacterial activity targeting DNA gyrase |

| 4-Acetyl-N,N-diethylbenzenesulfonamide | Sulfonamide derivative | Exhibits COX-2 inhibitory activity |

| 3-Cyano-N,N-diethylbenzenesulfonamide | Sulfonamide derivative | Potential anti-inflammatory and antimicrobial properties |

Case Studies

-

Antimicrobial Efficacy Study:

A study evaluated the antimicrobial properties of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of growth in Gram-positive strains compared to Gram-negative strains, highlighting its selective antibacterial action . -

Molecular Docking Analysis:

Another investigation utilized molecular docking techniques to assess the interaction between this compound and DNA gyrase from Staphylococcus aureus. The binding energy was calculated at -6.6 kcal/mol, compared to -7.6 kcal/mol for standard drugs like ciprofloxacin, indicating competitive binding capabilities .

Propiedades

IUPAC Name |

N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIFUJULXRFHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075120 | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-50-8 | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6LR4L2AD6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(tert-butyl)-N,N-diethylbenzenesulfonamide interact with bacterial DNA gyrase and what are the downstream effects?

A1: 4-(tert-butyl)-N,N-diethylbenzenesulfonamide belongs to the sulfonamide class of compounds known to exhibit antibacterial activity by targeting bacterial DNA gyrase. [] While the specific interaction mechanism of this particular derivative hasn't been fully elucidated in the provided research, sulfonamides generally act by mimicking the natural substrate of dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis. [] Inhibiting DNA gyrase disrupts bacterial DNA replication and repair, ultimately leading to bacterial cell death. []

Q2: What insights do computational studies provide into the activity of N,N-diethylbenzenesulfonamide derivatives?

A2: Molecular docking studies have been employed to investigate the interaction of heterocyclic compounds containing the this compound moiety with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [] These studies revealed that specific structural features within these compounds could potentially enhance their inhibitory activity against COX-2, suggesting their potential as anti-inflammatory agents. [] This highlights the role of computational chemistry in guiding the design and optimization of novel therapeutics.

Q3: What are the potential applications of polymers incorporating the this compound group?

A3: Research has explored the development of novel conducting polymers incorporating the this compound group. [] These polymers exhibit a unique property: they can undergo selective cleavage of the sulfur-nitrogen bond (S–N) under electrochemical conditions in both aqueous and non-aqueous media. [] This electrochemical behavior opens up potential applications in various fields, such as the development of redox-active materials, sensors, and electrochemically controlled drug delivery systems. Further research is necessary to fully realize these potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.